molecular formula C5H6O4 B044195 Cyclopropane-1,1-dicarboxylic acid CAS No. 598-10-7

Cyclopropane-1,1-dicarboxylic acid

Cat. No. B044195
CAS RN: 598-10-7
M. Wt: 130.1 g/mol
InChI Key: FDKLLWKMYAMLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877776B2

Procedure details

Triethylamine (8.0 kg) was added to a cooled (approximately 4° C.) solution of commercially available cyclopropane-1,1-dicarboxylic acid (2 1, 10.0 kg) in THF (63.0 kg) at a rate such that the batch temperature did not exceed 10° C. The solution was stirred for approximately 30 minutes, and then thionyl chloride (9.0 kg) was added, keeping the batch temperature below 10° C. When the addition was complete, a solution of 4-fluoroaniline (9.0 kg) in THF (25.0 kg) was added at a rate such that the batch temperature did not exceed 10° C. The mixture was stirred for approximately 4 hours and then diluted with isopropyl acetate (87.0 kg). This solution was washed sequentially with aqueous sodium hydroxide (2.0 kg dissolved in 50.0 L of water), water (40.0 L), and aqueous sodium chloride (10.0 kg dissolved in 40.0 L of water). The organic solution was concentrated by vacuum distillation followed by the addition of heptane, which resulted in the precipitation of solid. The solid was recovered by centrifugation and then dried at approximately 35° C. under vacuum to afford the title compound. (10.0 kg).
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
63 kg
Type
solvent
Reaction Step Two
Quantity
9 kg
Type
reactant
Reaction Step Three
Quantity
9 kg
Type
reactant
Reaction Step Four
Name
Quantity
25 kg
Type
solvent
Reaction Step Four
Quantity
87 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]1([C:14]([OH:16])=[O:15])([C:11](O)=[O:12])[CH2:10][CH2:9]1.S(Cl)(Cl)=O.[F:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][CH:23]=1>C1COCC1.C(OC(C)C)(=O)C>[F:21][C:22]1[CH:28]=[CH:27][C:25]([NH:26][C:11]([C:8]2([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]2)=[O:12])=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
8 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
10 kg
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Name
Quantity
63 kg
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
9 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
9 kg
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
25 kg
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
87 kg
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for approximately 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
CUSTOM
Type
CUSTOM
Details
the batch temperature below 10° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for approximately 4 hours
Duration
4 h
WASH
Type
WASH
Details
This solution was washed sequentially with aqueous sodium hydroxide (2.0 kg dissolved in 50.0 L of water), water (40.0 L), and aqueous sodium chloride (10.0 kg dissolved in 40.0 L of water)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated by vacuum distillation
ADDITION
Type
ADDITION
Details
followed by the addition of heptane, which
CUSTOM
Type
CUSTOM
Details
resulted in the precipitation of solid
CUSTOM
Type
CUSTOM
Details
The solid was recovered by centrifugation
CUSTOM
Type
CUSTOM
Details
dried at approximately 35° C. under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.